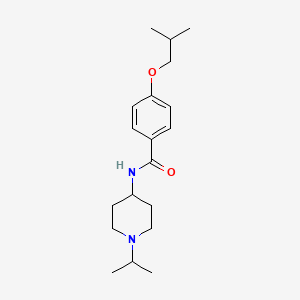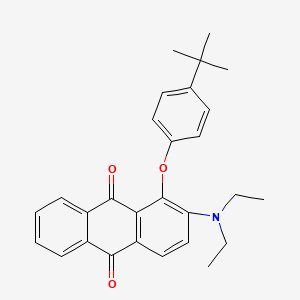
1-(4-tert-butylphenoxy)-2-(diethylamino)anthra-9,10-quinone
Übersicht
Beschreibung
1-(4-tert-butylphenoxy)-2-(diethylamino)anthra-9,10-quinone, commonly known as AQ-13, is a synthetic compound that belongs to the class of anthraquinones. It has been extensively studied for its potential applications in the field of cancer research. AQ-13 has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for the development of new anti-cancer drugs.
Wirkmechanismus
The mechanism of action of AQ-13 is not fully understood. However, it is believed to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. By inhibiting this enzyme, AQ-13 prevents cancer cells from dividing and growing.
Biochemical and Physiological Effects:
AQ-13 has been found to have several biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to the accumulation of reactive oxygen species (ROS) and DNA damage. AQ-13 has also been found to disrupt the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
AQ-13 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been extensively studied for its potential applications in cancer research, making it a well-characterized compound. However, AQ-13 has some limitations for lab experiments. It is a highly reactive compound that can undergo oxidation and degradation, making it difficult to work with. It also has low solubility in water, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of AQ-13. One potential direction is the development of new anti-cancer drugs based on AQ-13. Researchers can modify the chemical structure of AQ-13 to improve its efficacy and reduce its toxicity. Another potential direction is the study of AQ-13 in combination with other anti-cancer drugs. AQ-13 may have synergistic effects with other drugs, leading to improved efficacy and reduced toxicity. Finally, the study of AQ-13 in animal models and clinical trials may provide further insights into its potential applications in cancer treatment.
Conclusion:
In conclusion, AQ-13 is a synthetic compound that has shown promising results in inhibiting the growth of cancer cells. It has several potential applications in cancer research, including the development of new anti-cancer drugs. Further research is needed to fully understand the mechanism of action of AQ-13 and its potential applications in cancer treatment.
Wissenschaftliche Forschungsanwendungen
AQ-13 has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. AQ-13 has also been found to induce apoptosis, or programmed cell death, in cancer cells. This makes it a potential candidate for the development of new anti-cancer drugs.
Eigenschaften
IUPAC Name |
1-(4-tert-butylphenoxy)-2-(diethylamino)anthracene-9,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO3/c1-6-29(7-2)23-17-16-22-24(26(31)21-11-9-8-10-20(21)25(22)30)27(23)32-19-14-12-18(13-15-19)28(3,4)5/h8-17H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMDKVSAYYFEPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)OC4=CC=C(C=C4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl(tetrahydro-2H-thiopyran-4-yl)amine](/img/structure/B4888095.png)
![N-[1-[(2-naphthylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B4888103.png)
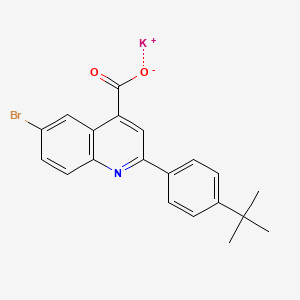

![1-cyclopentyl-4-[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-piperazinone](/img/structure/B4888123.png)
![2-(4-{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B4888141.png)
![N-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4888144.png)
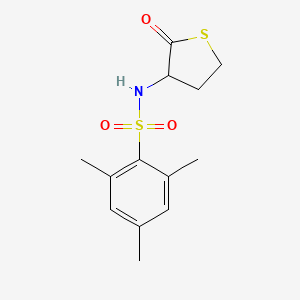
![3-(2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)-1,2-propanediol](/img/structure/B4888156.png)
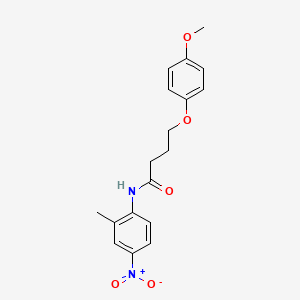
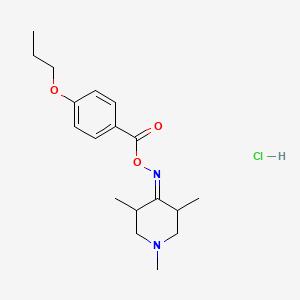
![1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-phenylimidothiocarbamate](/img/structure/B4888182.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4888192.png)
